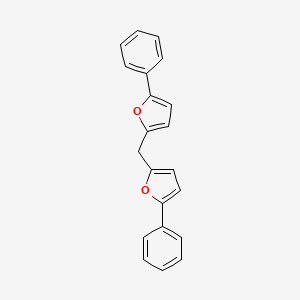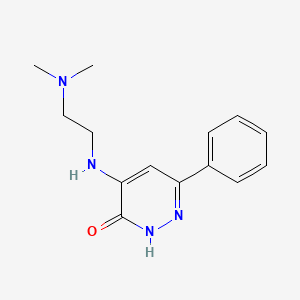![molecular formula C11H8ClNO5S B12915122 2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-27-1](/img/structure/B12915122.png)
2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a chlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 4-chlorobenzenesulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-aminofuran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when coupled with boronic acids.
Applications De Recherche Scientifique
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The sulfonylmethyl group can also form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(((4-Chlorophenyl)sulfonyl)methyl)-2-nitrobenzene: Similar structure but with a benzene ring instead of a furan ring.
2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(((4-Chlorophenyl)sulfonyl)methyl)-5-nitrofuran is unique due to the combination of its furan ring and the specific positioning of the nitro and sulfonylmethyl groups. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
61266-27-1 |
|---|---|
Formule moléculaire |
C11H8ClNO5S |
Poids moléculaire |
301.70 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfonylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2 |
Clé InChI |
JZCRSXFJFIZPNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




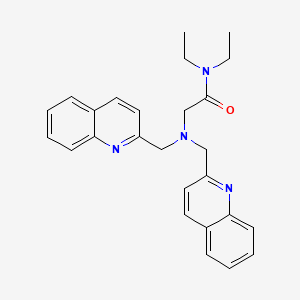
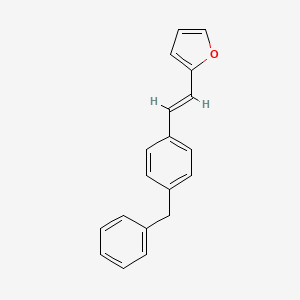
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
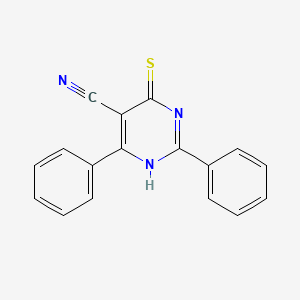
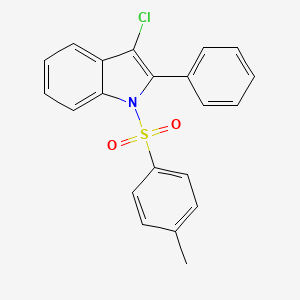
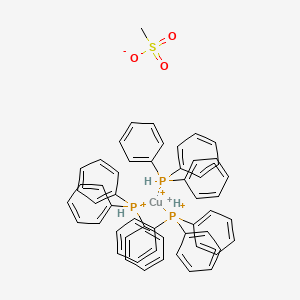
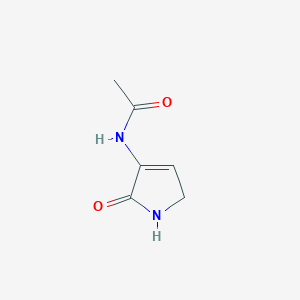
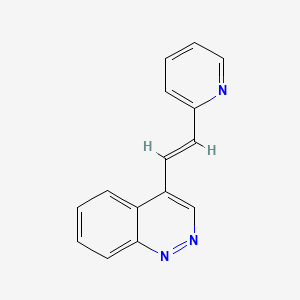

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
